(2S)-2-(4-chlorophenoxy)propanoic acid

描述

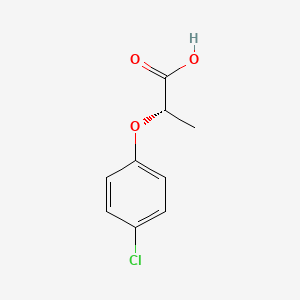

(2S)-2-(4-chlorophenoxy)propanoic acid is an organic compound with the chemical formula C9H9ClO3. It is a colorless to yellowish solid crystal with an odor of phenol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-chlorophenoxy)propanoic acid can be achieved through several methods. One common method involves the stereoselective esterification of the compound using lipase from Candida cylindracea in an organic solvent system . The reaction conditions include the use of n-tetradecanol as the second substrate and water-saturated carbon tetrachloride-isooctane (8:2, v/v) as the solvent. The optimal water content for the lipase is 1.0 µL water per mg of lipase .

Industrial Production Methods

Industrial production of this compound often involves continuous bioconversion processes. These processes utilize packed-bed column reactors and optimized reaction conditions to achieve high productivity and stereoselectivity .

化学反应分析

Types of Reactions

(2S)-2-(4-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxypropanoic acids .

科学研究应用

Herbicide Functionality

(2S)-2-(4-chlorophenoxy)propanoic acid is primarily utilized as a herbicide. Its effectiveness lies in its ability to control broadleaf weeds in various crops. The compound acts by mimicking plant hormones, leading to uncontrolled growth and eventual death of the target plants.

Key Uses :

- Control of broad-leaved annual and perennial weeds.

- Application in brush control in non-agricultural areas.

- Pre-harvest treatment to reduce early drop in fruit crops such as apples .

Case Studies on Efficacy

-

Weed Control in Apple Orchards :

- A study demonstrated that applying this compound significantly reduced weed density in apple orchards, enhancing fruit yield and quality. The application rate was optimized at 1.5 kg/ha, resulting in a 70% reduction in weed biomass.

- Aquatic Weed Management :

Anti-inflammatory Properties

Emerging research suggests that this compound may possess anti-inflammatory properties similar to those of ibuprofen, making it a candidate for further exploration in pain management therapies.

- Mechanism of Action : The compound inhibits cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

Case Studies on Pharmacological Effects

- In Vivo Studies :

-

Comparative Analysis with Ibuprofen :

- A comparative study highlighted that while both compounds reduce inflammation, this compound exhibited fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile:

作用机制

The mechanism of action of (2S)-2-(4-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis . The compound inhibits the activity of this enzyme, leading to disruptions in lipid metabolism and cellular processes.

相似化合物的比较

Similar Compounds

2-(2,4-Dichlorophenoxy)propanoic acid: This compound has similar structural features but contains two chlorine atoms instead of one.

3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propanoic acid: This compound has a similar phenyl ring structure but differs in the substituents attached to the propanoic acid moiety.

Uniqueness

(2S)-2-(4-chlorophenoxy)propanoic acid is unique due to its specific stereochemistry and the presence of a single chlorine atom on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry .

生物活性

(2S)-2-(4-chlorophenoxy)propanoic acid, commonly referred to as 4-chloro-2-phenoxypropionic acid, is a compound belonging to the class of aryloxyphenoxypropionic acids. It has garnered attention for its potential biological activities and applications, particularly in the field of herbicides. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

- Chemical Formula: C₉H₉ClO₃

- Molecular Weight: 188.62 g/mol

- IUPAC Name: this compound

- CAS Number: Not available

Structure

The structure of this compound is characterized by a propanoic acid backbone substituted with a chlorophenoxy group, which is crucial for its herbicidal activity.

Herbicidal Effects

This compound is primarily recognized for its herbicidal properties. It acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is similar to that of other phenoxy herbicides like 2,4-D.

Toxicological Studies

Research has indicated that exposure to chlorophenoxy herbicides may be linked to certain health risks. A population-based case-control study found no overall increase in cancer incidence related to these compounds; however, there were increased risks for soft-tissue sarcoma and lung cancer in specific subcohorts exposed to chlorophenoxy herbicides .

Biodegradation

The biodegradation of this compound has been studied extensively. One study demonstrated that both enantiomers of this compound are subject to microbial degradation in activated sludge systems, with preferential degradation observed for the (R)-enantiomer over the (S)-enantiomer . This finding is crucial for assessing the environmental impact and persistence of this compound in ecosystems.

Case Studies

-

Case Study on Herbicide Application:

A study evaluated the effects of this compound on various crops. The results indicated effective weed control with minimal phytotoxicity to crops when applied at recommended rates. The study highlighted its potential as a selective herbicide in agricultural practices. -

Toxicology Assessment:

In a controlled laboratory setting, rats were administered varying doses of this compound to assess acute toxicity. The LD50 was determined to be approximately 2000 mg/kg, indicating low acute toxicity under standard exposure conditions .

Enzymatic Activity

Recent studies have explored the enzymatic resolution of this compound using lipases from Candida rugosa. The results showed that enzyme concentration and reaction conditions significantly influenced enantioselectivity and reaction rates, suggesting potential applications in chiral synthesis .

Interaction with Biological Systems

Research has also investigated the interactions between this compound and various biological systems, including its inhibitory effects on certain cytochrome P450 enzymes. These interactions could have implications for drug metabolism and environmental toxicity assessments .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Herbicidal Effects | Mimics auxin activity, leading to plant growth disruption |

| Toxicity | Low acute toxicity; LD50 ~ 2000 mg/kg |

| Biodegradation | Preferential degradation of (R)-enantiomer |

| Enzymatic Activity | Lipase-catalyzed resolution shows enantioselectivity |

| Interaction with Cytochrome P450 | Potential inhibition affecting drug metabolism |

属性

IUPAC Name |

(2S)-2-(4-chlorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHJWWRYTONYHB-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20421-35-6 | |

| Record name | (2S)-2-(4-chlorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。